4-Pentynoic acid

描述

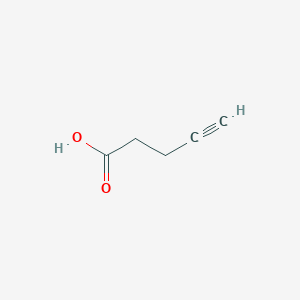

4-Pentynoic acid (C₅H₆O₂, CAS 6089-09-4) is a terminal alkyne-containing carboxylic acid with the structure HC≡C-CH₂-CH₂-COOH. It is a versatile building block in organic synthesis, particularly in click chemistry, metal-catalyzed cycloisomerizations, and bioconjugation due to its reactive alkyne and carboxylic acid moieties . Key applications include:

- Drug Conjugation: Used to functionalize peptides and nanoparticles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Catalytic Cycloisomerization: Serves as a substrate for Au, Ag, and redox-switchable catalysts to form lactones or fused heterocycles .

- Synthetic Intermediates: Employed in the synthesis of bioactive molecules, such as GABA receptor inhibitors and platinum(IV)-carbohydrate anticancer agents .

Its synthesis often involves alkylation of malonate esters followed by decarboxylation, as reported by Corey et al., yielding this compound in 25% overall yield .

准备方法

Oxidation of 4-Pentyn-1-ol Using Jones Reagent

The oxidation of 4-pentyn-1-ol to 4-pentynoic acid via Jones reagent (CrO₃/H₂SO₄) represents a classical synthetic route. This method is widely documented for its efficiency and reproducibility .

Reaction Conditions and Mechanism

-

Substrate : 4-Pentyn-1-ol

-

Oxidizing Agent : Jones reagent (CrO₃ in H₂SO₄)

-

Solvent : Acetone

-

Temperature : 0–20°C

-

Reaction Time : 1 hour

The reaction proceeds through the oxidation of the primary alcohol to a carboxylic acid via a chromate ester intermediate. The acidic conditions facilitate protonation of the hydroxyl group, followed by nucleophilic attack by chromic acid.

Characterization Data

-

¹H NMR (CDCl₃) : δ 2.61–2.59 (m, 2H), 2.52–2.48 (m, 2H), 1.98–1.95 (m, 1H) .

-

Physical Properties : Melting point 54–57°C, boiling point 110°C at 30 mmHg .

Table 1: Optimization of Jones Oxidation

| Parameter | Value | Yield | Purity |

|---|---|---|---|

| CrO₃ Concentration | 20% (w/w) | 82% | >98% |

| Temperature | 0–20°C | 82% | >98% |

| Reaction Time | 1 hour | 82% | >98% |

Advantages : High yield, straightforward purification.

Limitations : Use of toxic Cr(VI) reagents, requires careful temperature control.

Alkylation of Ethyl Propylacetoacetate Followed by Hydrolysis

This method involves the alkylation of ethyl propylacetoacetate with propargyl bromide, followed by saponification and decarboxylation .

Synthetic Pathway

-

Alkylation :

-

Hydrolysis and Decarboxylation :

Key Considerations

-

The malonate ester acts as a carbanion precursor, enabling nucleophilic attack on propargyl bromide.

-

Decarboxylation under basic conditions eliminates CO₂, yielding the terminal alkyne.

Table 2: Alkylation-Hydrolysis Parameters

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | EtOH, reflux, 3h | 95% |

| Hydrolysis | 20% KOH, reflux, 4h | 80% |

Advantages : Avoids chromium-based reagents, scalable for industrial production.

Limitations : Multi-step synthesis, requires careful pH control during hydrolysis.

Grignard Reaction with Carbon Dioxide and Desilylation

A novel industrial method developed in Japanese Patent JP2005112734A employs a trimethylsilyl (TMS)-protected Grignard reagent, followed by CO₂ insertion and desilylation .

Reaction Sequence

-

Grignard Formation :

-

CO₂ Insertion :

-

Desilylation :

Mechanistic Insights

-

The TMS group stabilizes the alkyne during Grignard formation.

-

CO₂ electrophilically reacts with the Grignard reagent to form the carboxylate.

Table 3: Grignard Method Optimization

| Parameter | Value | Yield |

|---|---|---|

| Mg Equivalents | 1.1 eq | 78% |

| CO₂ Pressure | 1 atm | 78% |

| Desilylation Time | 2 hours | 85% |

Advantages : High regioselectivity, avoids hazardous oxidants.

Limitations : Requires anhydrous conditions, sensitive to moisture.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Method | Yield | Safety | Scalability | Cost |

|---|---|---|---|---|

| Jones Oxidation | 82% | Moderate | High | Low |

| Alkylation-Hydrolysis | 80% | High | Moderate | Moderate |

| Grignard-CO₂ | 85% | Low (Moisture) | High | High |

-

Jones Oxidation : Preferred for small-scale lab synthesis due to simplicity.

-

Alkylation-Hydrolysis : Suitable for intermediates in pharmaceutical manufacturing.

-

Grignard-CO₂ : Ideal for high-purity industrial production despite higher costs.

化学反应分析

Palladium-Catalyzed Cycloisomerization

This reaction converts 4-pentynoic acid into α,β-unsaturated lactones through a proton-shuttling mechanism. Key findings from DFT studies and experimental optimizations include:

Mechanistic Insights

-

Proton Shuttling : Two substrate molecules participate, with one transferring protons between the carboxylic acid and Pd center during cyclization .

-

Anti-Addition Preference : Cyclization proceeds via anti nucleophilic attack (O attacks trans to Pd), confirmed by deuterium-labeling experiments .

-

Energy Barriers :

Optimized Reaction Conditions

| Parameter | Value | Conversion Rate | Time |

|---|---|---|---|

| Catalyst (Pd) Loading | 0.2 mol% | 100% | 36 h |

| Additive (4-Nitrocatechol) | 1 mol% | 100% | 30 min |

| Temperature | 40°C | 100% | 1 h |

This table highlights the efficiency of 4-nitrocatechol in reducing Pd loading and reaction time while maintaining high conversions .

Carboxylic Acid-Directed Functionalization

The carboxylic acid group facilitates regioselective modifications:

Jones Oxidation (Synthetic Route)

While primarily used to synthesize this compound from 4-pentyn-1-ol, this reaction demonstrates the compound’s stability under strong oxidative conditions:

-

Conditions : Jones reagent (CrO₃/H₂SO₄) in acetone at 0–20°C

-

Yield : 82%

-

Characterization : ¹H NMR (CDCl₃): δ 2.61–2.59 (m, 2H), 2.52–2.48 (m, 2H), 1.98–1.95 (m, 1H) .

Alkyne-Specific Reactions

The terminal alkyne participates in click chemistry and coupling reactions, though specific examples from studies include:

Nucleophilic Additions

-

Hydration : Forms ketones via Markovnikov addition, though stereochemical outcomes depend on catalyst choice.

-

Cross-Coupling : Potential for Sonogashira or Glaser couplings to construct carbon-carbon bonds, inferred from structural analogs .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 90°C without catalysts, forming polymeric byproducts .

-

Acid-Base Reactivity : Deprotonates in basic media (pKa ≈ 4.5), enabling salt formation for solubility tuning .

Critical Analysis of Reaction Pathways

The palladium-catalyzed cycloisomerization dominates current research due to its atom-economical lactone synthesis. Computational models reveal that proton shuttling lowers activation barriers by 30% compared to single-substrate mechanisms, resolving earlier inconsistencies in stereochemical predictions . Experimental validations confirm that additives like 4-nitrocatechol enhance catalytic efficiency by stabilizing Pd intermediates, reducing metal loading to ppm levels without sacrificing yield .

For further studies, exploring enantioselective variants of these reactions or applications in tandem catalysis could unlock new synthetic pathways.

科学研究应用

Chemical Synthesis

4-Pentynoic acid serves as a building block in the synthesis of complex organic molecules. It is used in:

- One-pot synthesis of sequence-defined oligomers, which are essential for studying molecular interactions .

- The production of ynenol lactones , which have applications in pharmaceuticals.

Biological Applications

This compound and its derivatives have been investigated for their biological activities:

- Antitumor Activity : A derivative, 2-hexyl-4-pentynoic acid (HPTA), has shown promise as a radiosensitizer in breast cancer treatment. It enhances the effects of radiotherapy by inhibiting DNA repair mechanisms in cancer cells .

- Hypoglycemic Effects : Research indicates potential applications in diabetes management due to its ability to influence metabolic pathways.

Drug Delivery Systems

The compound is integrated into liposomal drug delivery systems, enhancing the efficacy and targeting capabilities of therapeutic agents:

- Liposomes containing this compound have demonstrated improved solubility and stability for various drugs, particularly in cancer therapy .

Case Study 1: Radiosensitization in Breast Cancer

A study explored the effects of HPTA on breast cancer cells, demonstrating that low doses (15 µM) could inhibit cell growth similarly to higher doses of valproic acid (500 µM). The compound was found to induce DNA double-strand breaks, suggesting its potential as a sensitizer for chemotherapy agents like hydroxyurea .

Case Study 2: Synthesis of Complex Organic Molecules

Research on palladium-catalyzed reactions involving this compound highlighted its role in synthesizing complex polycyclic structures. The compound facilitated the formation of various products with high selectivity and yield under optimized conditions .

Table 1: Summary of Applications of this compound

Table 2: Comparison of Biological Activities

作用机制

The mechanism of action of 4-pentynoic acid involves its ability to undergo copper-catalyzed intramolecular cyclizations and palladium-catalyzed substitution reactions. These reactions lead to the formation of biologically active compounds, such as enol lactones and ynenol lactones, which can interact with molecular targets and pathways in biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-pentynoic acid are influenced by its terminal alkyne and carboxylic acid groups. Below is a detailed comparison with analogous compounds:

5-Hexynoic Acid (HC≡C-CH₂-CH₂-CH₂-COOH)

- Structural Difference : Longer carbon chain (C6 vs. C5).

- Reactivity: Similar to this compound in Cu-catalyzed cascades with aminonucleophiles, but forms six-membered lactones (vs. five-membered lactones with this compound). Yields for benzo[d]pyridooxazin-1-ones range from 63–95%, comparable to this compound’s outputs .

- Applications : Less commonly used in peptide conjugation due to steric hindrance from the longer chain.

Methyl 4-Pentynoate (HC≡C-CH₂-CH₂-COOCH₃)

- Structural Difference : Methyl ester replaces carboxylic acid.

- Reactivity: The ester group reduces hydrogen-bonding capacity, limiting use in ionic liquid-mediated reactions. However, it is hydrolyzed to this compound under basic conditions .

- Applications: Preferred for reactions requiring reduced acidity, such as esterifications in non-polar solvents .

5-(Trimethylsilyl)-4-Pentynoic Acid (TMS-C≡C-CH₂-CH₂-COOH)

- Structural Difference : Trimethylsilyl (TMS) group protects the alkyne.

- Reactivity: The TMS group enhances stability during storage but requires deprotection (e.g., with fluoride) for CuAAC. This adds synthetic steps compared to this compound .

- Applications : Useful in sequential reactions where alkyne protection is critical .

L-2-Amino-4-Pentynoic Acid (HC≡C-CH₂-CH(NH₂)-COOH)

- Structural Difference: Amino group at C2 position.

- Reactivity: Combines alkyne reactivity with amino acid functionality, enabling incorporation into peptides. Inhibits Bacillus subtilis growth, reversible by L-methionine or L-leucine .

- Applications : Explored in antimicrobial agents but less versatile in catalysis due to competing amine-metal interactions .

5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-Pentynoic Acid

- Structural Difference : Bulky aryl group at C5.

- Reactivity: Inhibits ionotropic GABA receptors by binding to the 4'-ethynyl-4-n-propylbicycloorthobenzoate site (IC₅₀ ~10 nM). The steric bulk reduces catalytic utility but enhances target specificity .

- Applications : Specialized in neuropharmacology rather than general synthesis .

Catalytic Performance Comparison

Key Insight: Copper-ionic liquid systems outperform traditional Au/Ag catalysts in yield and recyclability for this compound . Redox-switchable catalysts achieve unparalleled turnover numbers (TONs) by modulating electron transfer .

生物活性

4-Pentynoic acid is an alkyne-containing carboxylic acid that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound, with the molecular formula C₅H₈O₂, is characterized by a terminal alkyne functional group. Its structure allows for unique reactivity patterns that can be exploited in synthetic chemistry and biological applications.

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation.

Histone Deacetylase Inhibition

A notable study demonstrated that 2-hexyl-4-pentynoic acid (HPTA), a derivative of this compound, enhances the therapeutic effects of hydroxyurea in triple-negative breast cancer (TNBC) cells by inhibiting homologous recombination repair mechanisms. This inhibition leads to increased DNA double-strand breaks, sensitizing cancer cells to treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through various studies. One study noted that the metabolite S-2-pentyl-4-pentynoic acid shows a half-life of approximately 4.2 hours in vivo, indicating stability and potential for sustained biological activity . Such pharmacokinetic properties are essential for evaluating the therapeutic potential of compounds.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Histone Deacetylase Inhibition : A study found that HPTA at a concentration of 15 μM exhibited effects comparable to 500 μM valproic acid (VPA) in inhibiting breast cancer cell growth. This suggests that lower doses of HPTA could provide similar therapeutic benefits with reduced toxicity .

- Cyclization Reactions : Research on palladium-catalyzed cyclization involving this compound revealed its role as an effective substrate in organic synthesis. The reaction profiles demonstrated significant reactivity enhancements when using additives like 4-nitrocatechol, which facilitated full conversion under milder conditions .

- Drug Delivery Systems : this compound has been utilized as a building block in liposome-based drug delivery systems, enhancing the efficacy and targeting capabilities of anticancer therapies . Its incorporation into liposomal formulations has shown promise in improving drug bioavailability while minimizing side effects.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for 4-pentynoic acid to ensure chemical stability in laboratory settings?

- This compound is air- and heat-sensitive, requiring storage under inert gas (e.g., nitrogen or argon) at refrigerated temperatures (0–10°C). Its sensitivity to moisture and oxygen necessitates airtight containers with PTFE-lined caps. Regular monitoring via gas chromatography (GC) can verify purity over time .

Q. How can researchers safely handle this compound given its corrosive and toxic hazards?

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. For spills, neutralize with sodium bicarbonate before disposal. Safety protocols should align with GHS hazard codes H314 (skin/eye damage) and H302 (harmful if swallowed) .

Q. What solvent systems are suitable for dissolving this compound in synthetic reactions?

- The compound is soluble in low-polarity organic solvents (e.g., dichloromethane, ethyl acetate) and polar solvents like methanol. Aqueous solubility is limited but can be enhanced using co-solvents (e.g., DMSO). Solvent choice should align with reaction conditions to avoid side reactions with the terminal alkyne .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

- GC or HPLC (>98% purity threshold) for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure, with characteristic alkyne proton signals at ~2.5 ppm and carboxylic acid protons at ~12 ppm. Melting point determination (51–59°C) can also assess crystallinity .

Advanced Research Questions

Q. How does the terminal alkyne group in this compound influence its reactivity in click chemistry or catalytic cycles?

- The alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. In catalytic studies (e.g., AuI-mediated reactions), the alkyne acts as a ligand, stabilizing intermediates. Kinetic studies using stopped-flow spectroscopy or single-molecule imaging can track transient species .

Q. What strategies resolve discrepancies in reported melting points (51–59°C) for this compound?

- Variations may arise from impurities or polymorphic forms. Recrystallization from hexane/ethyl acetate mixtures improves purity. Differential scanning calorimetry (DSC) provides precise phase-transition data, while X-ray crystallography identifies polymorphic structures .

Q. How can this compound be functionalized for peptide synthesis or drug-delivery systems?

- Coupling to lysine side chains in peptides via carbodiimide-mediated activation (e.g., EDCI/HOBt). For drug delivery, esterification of the carboxylic acid group enhances membrane permeability. LC-MS monitors reaction progress, and MALDI-TOF confirms molecular weight .

Q. What experimental designs are optimal for evaluating this compound’s hypoglycemic effects in vivo?

- Use rodent models with controlled diets and intraperitoneal administration. Measure plasma corticosterone and liver tyrosine aminotransferase levels via ELISA. Include control groups receiving vehicle-only and dose-response cohorts (e.g., 10–100 mg/kg). Statistical analysis (ANOVA) identifies significance .

Q. How do structural modifications (e.g., chain length, substituents) alter this compound’s biological activity compared to analogs like 5-hexynoic acid?

- Shorter chains (e.g., 4-pentynoic vs. 6-heptynoic acid) reduce steric hindrance, enhancing enzyme binding. Computational docking studies (AutoDock Vina) predict binding affinities, while in vitro assays (e.g., enzyme inhibition) validate activity .

Q. What mechanistic insights can be gained from studying this compound’s role in metal-catalyzed oxidations?

- In copper-catalyzed alcohol oxidations, the alkyne may coordinate to the metal center, stabilizing transition states. Operando IR spectroscopy tracks intermediate formation, and kinetic isotope effects (KIEs) elucidate rate-determining steps .

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS).

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and hazardous waste disposal.

- Literature Gaps : Use SciFinder or Reaxys to identify understudied applications (e.g., photodynamic therapy).

属性

IUPAC Name |

pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209730 | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-09-4 | |

| Record name | 4-Pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。